molecular formula C7H6BF3O2 B1445889 (3-(Difluoromethyl)-4-fluorophenyl)boronic acid CAS No. 1254118-35-8

(3-(Difluoromethyl)-4-fluorophenyl)boronic acid

Cat. No. B1445889
CAS RN: 1254118-35-8
M. Wt: 189.93 g/mol
InChI Key: SZVBSEHYKANIRO-UHFFFAOYSA-N
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Description

(3-(Difluoromethyl)-4-fluorophenyl)boronic acid, also known as DFMPBF, is an organic compound that is used as a reagent for a variety of synthetic applications. It is a white, crystalline solid that is soluble in organic solvents and is relatively stable in air. DFMPBF has been used in organic synthesis, catalysis, and in the preparation of various organic compounds, including pharmaceuticals.

Scientific Research Applications

Sensing Applications

(3-(Difluoromethyl)-4-fluorophenyl)boronic acid: is utilized in sensing applications due to its interaction with diols and strong Lewis bases like fluoride or cyanide anions. This interaction is crucial for developing both homogeneous assays and heterogeneous detection systems. The compound can be used at the interface of the sensing material or within the bulk sample, enabling the detection of various analytes .

Biological Labelling and Protein Manipulation

This boronic acid derivative plays a significant role in biological labelling and protein manipulation. Its ability to form stable complexes with diols allows it to attach to biomolecules selectively, which is useful for tracking and studying biological processes .

Therapeutic Development

Researchers are exploring the use of (3-(Difluoromethyl)-4-fluorophenyl)boronic acid in the development of therapeutics. Its interactions with biological molecules can lead to the creation of novel drugs, especially those targeting enzymatic pathways or metabolic processes .

Separation Technologies

In separation technologies, this compound is employed for its selective binding properties. It can be used to separate complex mixtures based on the presence of diol-containing compounds, which is beneficial in both analytical and preparative chemistry .

Suzuki–Miyaura Coupling

The Suzuki–Miyaura coupling reaction is a widely applied method for forming carbon-carbon bonds(3-(Difluoromethyl)-4-fluorophenyl)boronic acid serves as an organoboron reagent in this process, facilitating the coupling of different organic fragments under mild conditions .

Electrophoresis of Glycated Molecules

This boronic acid derivative is also used in the electrophoresis of glycated molecules. It helps in the separation and analysis of glycated proteins and nucleic acids, which is important for understanding diseases like diabetes .

Microparticle and Polymer Construction

Due to its stability, (3-(Difluoromethyl)-4-fluorophenyl)boronic acid is used as a building block in the construction of microparticles and polymers. These materials have applications in analytical methods and controlled release systems, such as insulin delivery .

Carbohydrate Chemistry and Glycobiology

Lastly, the compound is integral to carbohydrate chemistry and glycobiology. It is involved in the analysis, separation, protection, and activation of carbohydrates, which is essential for understanding and manipulating complex biological systems .

Mechanism of Action

Target of Action

The primary target of (3-(Difluoromethyl)-4-fluorophenyl)boronic acid is the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon-carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, which is a key step in the Suzuki-Miyaura cross-coupling reaction . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This reaction is known for its mild and functional group tolerant reaction conditions .

Biochemical Pathways

The affected pathway is the Suzuki-Miyaura cross-coupling reaction, which is a key method for forming carbon-carbon bonds . The downstream effects include the formation of new organic compounds through the coupling of different carbon fragments .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared , which suggests it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The result of the action of (3-(Difluoromethyl)-4-fluorophenyl)boronic acid is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants involved in the Suzuki-Miyaura cross-coupling reaction .

Action Environment

The action of (3-(Difluoromethyl)-4-fluorophenyl)boronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction is known to be tolerant of a wide range of reaction conditions . Certain conditions may lead to unproductive complexation or decomposition .

properties

IUPAC Name

[3-(difluoromethyl)-4-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BF3O2/c9-6-2-1-4(8(12)13)3-5(6)7(10)11/h1-3,7,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZVBSEHYKANIRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)C(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1254118-35-8
Record name (3-(Difluoromethyl)-4-fluorophenyl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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